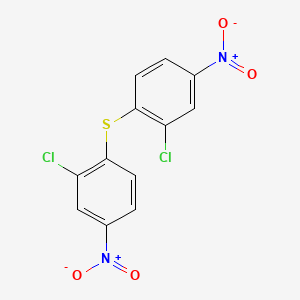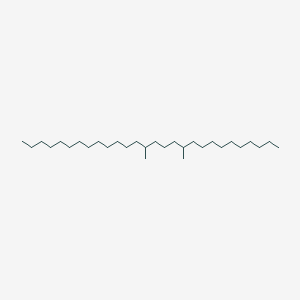
11,15-Dimethyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15-Dimethyloctacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a member of the alkane family, characterized by its saturated carbon chain and the presence of two methyl groups at the 11th and 15th positions. This compound is often found in the cuticular waxes of insects, where it plays a role in various biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature to ensure complete saturation of the carbon chain .
Análisis De Reacciones Químicas
Types of Reactions: 11,15-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, such as high temperatures and the presence of strong oxidizing agents like potassium permanganate or chromic acid. The major products are usually carboxylic acids or ketones.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction for alkanes, where chlorine or bromine can replace hydrogen atoms under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: No significant change due to saturation
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
11,15-Dimethyloctacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Plays a role in insect cuticular waxes, aiding in water retention and chemical communication.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a standard in chromatographic analysis.
Mecanismo De Acción
The mechanism of action of 11,15-Dimethyloctacosane in biological systems involves its role in the cuticular waxes of insects. It helps in reducing water loss and protecting against microbial attacks. The molecular targets include the cuticle surface, where it forms a protective barrier .
Comparación Con Compuestos Similares
- 4,10-Dimethyloctacosane
- 12,16-Dimethyloctacosane
- 5,9,13,17-Tetramethyltritriacontane
Comparison: 11,15-Dimethyloctacosane is unique due to its specific methyl group positions, which influence its physical properties and biological functions. Compared to other dimethyl alkanes, it may exhibit different melting points, solubility, and interaction with biological membranes .
Propiedades
Número CAS |
68547-17-1 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
11,15-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-7-9-11-13-15-16-17-19-21-23-26-30(4)28-24-27-29(3)25-22-20-18-14-12-10-8-6-2/h29-30H,5-28H2,1-4H3 |
Clave InChI |
REURFEGSOUHVCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


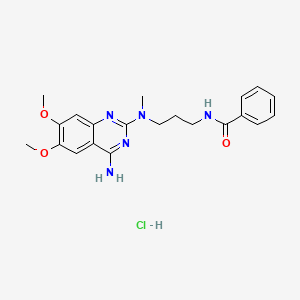
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)

![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
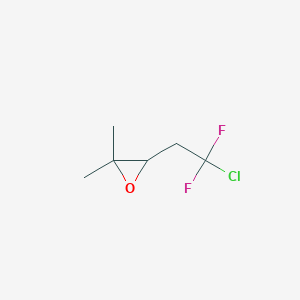

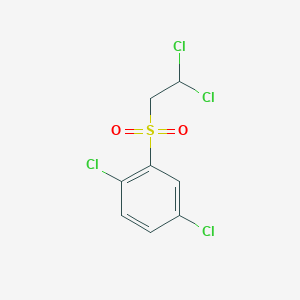

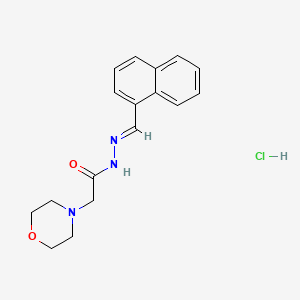
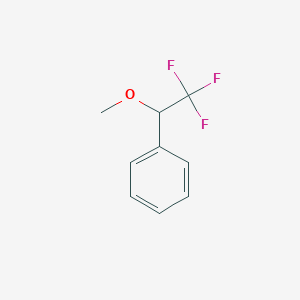

![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
